Adenosine 5'-phosphorothioate
Overview
Description
Adenosine 5’-phosphorothioate is a nucleotide analog where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification results in increased resistance to nucleases, making it a valuable tool in biochemical and molecular biology research .
Scientific Research Applications
Adenosine 5’-phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme mechanisms and nucleic acid interactions.
Biology: Employed in the study of nucleic acid structure and function, particularly in the context of RNA interference and antisense technology.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
Adenosine 5’-phosphorothioate depresses SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . It acts as a direct agonist at specific cell membrane receptors (A1 & A2). A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Future Directions
The field of mRNA modifications, including phosphorothioates, is still being explored clinically . Modified mRNAs have shown promise in clinical and preclinical trials, and there is room for diversifying future therapeutics . The use of phosphorothioate modification in mRNA therapeutics is expected to continue growing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-phosphorothioate typically involves the use of phosphitylating reagents that react selectively with the 5’-hydroxyl group of unprotected nucleosides. This is followed by sulfurization and hydrolysis to yield the desired product . The process can be carried out under mild conditions, ensuring the integrity of the nucleoside functionalities.
Industrial Production Methods: Industrial production of adenosine 5’-phosphorothioate often employs large-scale chemical synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The use of stereocontrolled synthesis methods is crucial to obtain the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-phosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Substitution: Nucleophiles like thiols or amines can react with the sulfur atom under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Thiol or amine-substituted derivatives.
Comparison with Similar Compounds
Adenosine 5’-monophosphate: Lacks the sulfur atom, making it more susceptible to enzymatic degradation.
Adenosine 5’-diphosphate: Contains two phosphate groups but no sulfur atom.
Adenosine 5’-triphosphate: Contains three phosphate groups and is a primary energy carrier in cells.
Uniqueness: Adenosine 5’-phosphorothioate’s unique feature is the presence of the sulfur atom, which enhances its stability and resistance to nucleases. This makes it particularly useful in applications where prolonged activity and resistance to degradation are essential .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCPYVAQZGCDJO-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172946 | |
Record name | Adenosine 5'-phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19341-57-2 | |
Record name | Adenosine 5'-phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine 5'-phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.